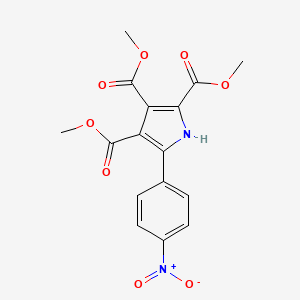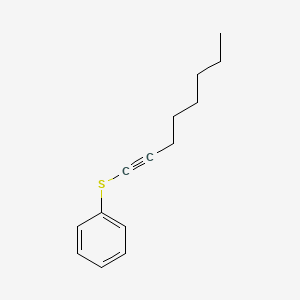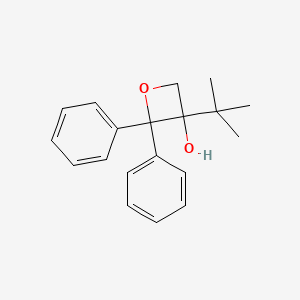
3-tert-Butyl-2,2-diphenyloxetan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-Butyl-2,2-diphenyloxetan-3-ol is an organic compound with the molecular formula C19H22O2. It is a member of the oxetane family, characterized by a four-membered ring containing one oxygen atom. The presence of the tert-butyl and diphenyl groups makes this compound unique in its structural and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-2,2-diphenyloxetan-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butyl phenyl ketone with benzaldehyde in the presence of a base, followed by cyclization to form the oxetane ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like potassium tert-butoxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-tert-Butyl-2,2-diphenyloxetan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butyl and diphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted oxetane derivatives.
Applications De Recherche Scientifique
3-tert-Butyl-2,2-diphenyloxetan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3-tert-Butyl-2,2-diphenyloxetan-3-ol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl alcohol: A simpler tertiary alcohol with similar steric properties.
Diphenylmethanol: Shares the diphenyl group but lacks the oxetane ring.
Oxetane: The parent compound of the oxetane family, without the tert-butyl and diphenyl groups.
Uniqueness
3-tert-Butyl-2,2-diphenyloxetan-3-ol is unique due to the combination of the oxetane ring with the bulky tert-butyl and diphenyl groups. This combination imparts distinct steric and electronic properties, making it valuable in various chemical and biological applications.
Propriétés
Numéro CAS |
89867-86-7 |
|---|---|
Formule moléculaire |
C19H22O2 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
3-tert-butyl-2,2-diphenyloxetan-3-ol |
InChI |
InChI=1S/C19H22O2/c1-17(2,3)18(20)14-21-19(18,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,20H,14H2,1-3H3 |
Clé InChI |
PCIVIZBLLZVCIG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1(COC1(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


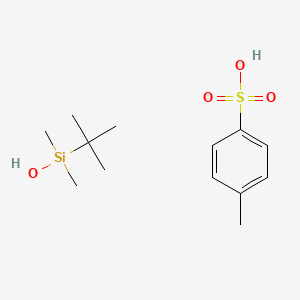
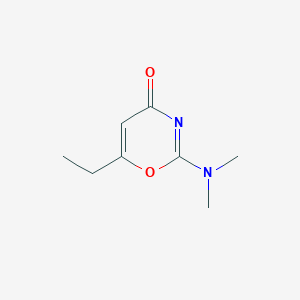


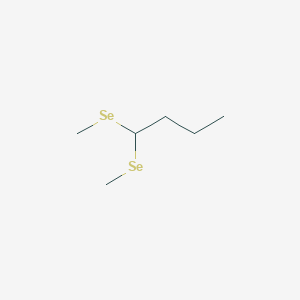
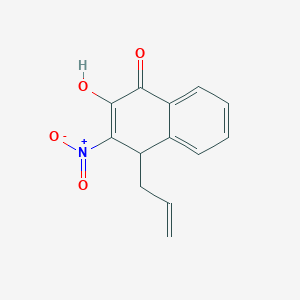
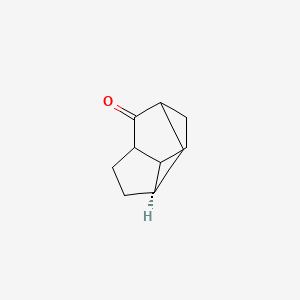
![N'-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea](/img/structure/B14395477.png)
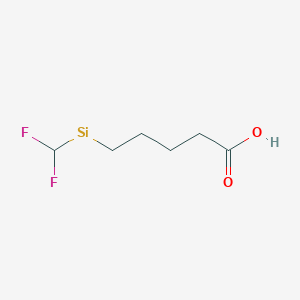
![N~1~-[2-(Phenylcarbamoyl)phenyl]ethanediamide](/img/structure/B14395496.png)
![N-[(4-Chloro-2-fluorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14395497.png)
![O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine](/img/structure/B14395501.png)
